molecular formula C26H26N2O4S B4949155 2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide

2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide

Cat. No.: B4949155
M. Wt: 462.6 g/mol
InChI Key: PGUSHRFXWVZIBG-UHFFFAOYSA-N
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Description

2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with multiple functional groups, including a butoxyphenyl group, a dioxopyrrolidinyl moiety, a sulfanyl linkage, and a naphthalenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the butoxyphenyl intermediate: This could involve the alkylation of 4-hydroxybenzaldehyde with butyl bromide in the presence of a base like potassium carbonate.

    Synthesis of the dioxopyrrolidinyl intermediate: This might be achieved through a cyclization reaction involving an appropriate dicarboxylic acid derivative.

    Coupling of intermediates: The butoxyphenyl and dioxopyrrolidinyl intermediates could be coupled using a thiol reagent to form the sulfanyl linkage.

    Formation of the final product: The naphthalen-2-ylacetamide moiety could be introduced through an amide coupling reaction using reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the dioxopyrrolidinyl moiety can be reduced to alcohols.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfanyl groups can act as ligands in metal-catalyzed reactions.

    Materials Science: The unique structure can be used in the design of novel polymers or nanomaterials.

Biology

    Enzyme Inhibition: The compound might inhibit specific enzymes due to its structural similarity to natural substrates.

    Protein Binding: It could be used in studies of protein-ligand interactions.

Medicine

    Drug Development:

    Diagnostics: Use in the development of diagnostic agents for imaging or biomarker detection.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The sulfanyl group could interact with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide: Similar structure but with a methoxy group instead of a butoxy group.

    2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

The butoxy group in 2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide might confer unique properties such as increased lipophilicity, which could affect its biological activity and solubility.

Properties

IUPAC Name

2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-2-3-14-32-22-12-10-21(11-13-22)28-25(30)16-23(26(28)31)33-17-24(29)27-20-9-8-18-6-4-5-7-19(18)15-20/h4-13,15,23H,2-3,14,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUSHRFXWVZIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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